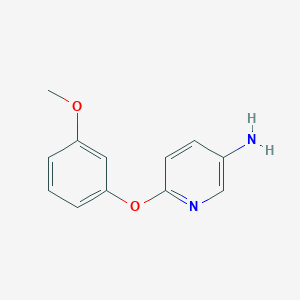

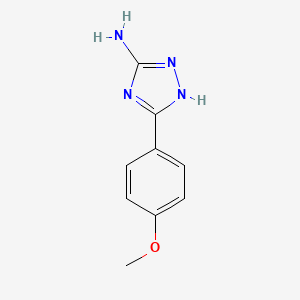

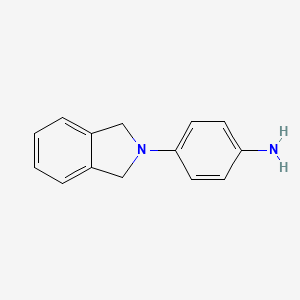

![molecular formula C16H24N2O3 B1347514 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide CAS No. 425646-58-8](/img/structure/B1347514.png)

2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide, otherwise known as “2-CAMPA”, is an organic compound that was first synthesized in the early 2000s. It is a member of the class of compounds known as phenoxyacetamides and is used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Hypoglycemic Activity

Research by Nikaljea, Choudharia, and Une (2012) on similar compounds highlights the synthesis of novel derivatives with significant hypoglycemic activity. These compounds were synthesized and evaluated in animal models, showing promising results for diabetes management. The study also conducted histopathological examinations to assess the toxicity effects on the liver and kidneys, indicating the therapeutic potential of these compounds (Nikaljea, Choudharia, & Une, 2012).

Anticonvulsant Properties

Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into their anticonvulsant activities. The study compared the structures to phenytoin, identifying specific molecular features likely responsible for the anticonvulsant effects. This research provides a foundation for developing new therapeutic agents based on the acetamide scaffold (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticancer and Antimicrobial Activities

Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating their antimicrobial and antiproliferative activities. The compounds showed promising activity against various bacterial strains and human tumor cell lines, indicating their potential as chemotherapeutic agents. This study underscores the versatility of the acetamide derivatives in developing new drugs for cancer and infectious diseases (Kaya et al., 2017).

Neuroprotective Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated a decrease in viral load and increased survival in virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).

Monoamine Oxidase Inhibitors

Shen et al. (2014) explored the synthesis and biological evaluation of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors, identifying compounds with potent and selective inhibitory effects. These findings are significant for the development of new antidepressant drugs, showcasing the compound's potential in addressing mental health disorders (Shen, Yu, Zhang, Jia, & Zhu, 2014).

Propiedades

IUPAC Name |

2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKDAPPEOASFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356673 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

CAS RN |

425646-58-8 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)